molecular formula C18H27N3O B12582048 1,7-Diazaspiro[4.4]nonane, 7-[5-(cyclopentyloxy)-3-pyridinyl]-1-methyl- CAS No. 646056-31-7

1,7-Diazaspiro[4.4]nonane, 7-[5-(cyclopentyloxy)-3-pyridinyl]-1-methyl-

Cat. No.: B12582048
CAS No.: 646056-31-7
M. Wt: 301.4 g/mol
InChI Key: XYMFIVPKSWRINT-UHFFFAOYSA-N
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Description

1,7-Diazaspiro[44]nonane, 7-[5-(cyclopentyloxy)-3-pyridinyl]-1-methyl- is an organic compound known for its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Diazaspiro[4.4]nonane, 7-[5-(cyclopentyloxy)-3-pyridinyl]-1-methyl- typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution reaction of a cyclopentanone derivative with a pyridine derivative, followed by spirocyclization to form the spirocyclic structure. The reaction conditions often include the use of a strong base, such as sodium hydride, and an aprotic solvent, such as dimethylformamide, to facilitate the nucleophilic attack and subsequent cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters, such as temperature and pressure. Additionally, purification techniques like column chromatography or recrystallization may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,7-Diazaspiro[4.4]nonane, 7-[5-(cyclopentyloxy)-3-pyridinyl]-1-methyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridinyl derivatives.

Scientific Research Applications

1,7-Diazaspiro[4.4]nonane, 7-[5-(cyclopentyloxy)-3-pyridinyl]-1-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1,7-Diazaspiro[4.4]nonane, 7-[5-(cyclopentyloxy)-3-pyridinyl]-1-methyl- involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects.

Properties

CAS No.

646056-31-7

Molecular Formula

C18H27N3O

Molecular Weight

301.4 g/mol

IUPAC Name

7-(5-cyclopentyloxypyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane

InChI

InChI=1S/C18H27N3O/c1-20-9-4-7-18(20)8-10-21(14-18)15-11-17(13-19-12-15)22-16-5-2-3-6-16/h11-13,16H,2-10,14H2,1H3

InChI Key

XYMFIVPKSWRINT-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC12CCN(C2)C3=CC(=CN=C3)OC4CCCC4

Origin of Product

United States

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